![molecular formula C19H14N2O2S B5702522 2-(methylsulfonyl)-4,6-diphenylnicotinonitrile](/img/structure/B5702522.png)
2-(methylsulfonyl)-4,6-diphenylnicotinonitrile
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Description
Synthesis Analysis
The synthesis of 2-(methylsulfonyl)-4,6-diphenylnicotinonitrile and related compounds involves multi-component reactions that utilize different catalysts and conditions. For instance, the synthesis of related 2-amino-4,6-diphenylnicotinonitriles has been achieved through a four-component reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate, using water as a solvent and cellulose sulfuric acid as a catalyst, highlighting a convenient approach with excellent yields and simple work-up procedures (Mansoor et al., 2014). Additionally, ultrasound-promoted methods have been developed for synthesizing similar compounds in water, providing a green and rapid synthesis route without the need for catalysts (Safari et al., 2012).
Molecular Structure Analysis
The molecular structure and electronic properties of related compounds have been extensively analyzed using techniques like X-ray diffraction (XRD) and computational methodologies. These studies provide insights into the orthorhombic crystallization patterns, key interactions such as π–π stacking, and highlight the compound's stability and electronic characteristics (Bakheit & Alkahtani, 2023).
Chemical Reactions and Properties
2-(Methylsulfonyl)-4,6-diphenylnicotinonitrile participates in various chemical reactions, showcasing its versatility. For instance, reactions involving (phenylsulfonyl)methyl derivatives have been explored for synthetic elaborations, demonstrating the compound's reactivity towards alkyl halides and the potential for desulfonylation to afford various products (Patil & Luzzio, 2016).
Physical Properties Analysis
The physical properties of 2-(methylsulfonyl)-4,6-diphenylnicotinonitrile and similar compounds, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. While specific data on 2-(methylsulfonyl)-4,6-diphenylnicotinonitrile is limited, related studies on compounds like partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers provide a comparative perspective on how structural variations influence these properties (Sankir et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are essential for comprehending the compound's applications and potential as a chemical intermediate. Studies on related compounds, such as the preparation of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an efficient catalyst, illustrate the compound's reactivity and the mechanisms underlying its synthesis (Zolfigol et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as skb264, a novel anti-trophoblast antigen 2 (trop2) antibody-drug conjugate (adc), have been developed using 2-methylsulfonyl pyrimidine as the linker . TROP2 is overexpressed in a variety of human epithelial cancers, and elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .
Mode of Action
The related compound skb264 works by binding to trop2, allowing the drug to be internalized into the cancer cells . Once inside the cell, the drug is released and inhibits tumor cell survival .
Biochemical Pathways
The related compound skb264, which targets trop2, has been shown to significantly inhibit tumor growth in both cell-derived xenograft (cdx) and patient-derived xenograft (pdx) models .
Pharmacokinetics
After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by prolonged payload half-life in vivo .
Result of Action
The related compound skb264 has been shown to significantly inhibit tumor growth in a dose-dependent manner in both cdx and pdx models .
Safety and Hazards
properties
IUPAC Name |
2-methylsulfonyl-4,6-diphenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-24(22,23)19-17(13-20)16(14-8-4-2-5-9-14)12-18(21-19)15-10-6-3-7-11-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXCHDTXGLVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-4,6-diphenylnicotinonitrile |
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